
cortistatin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cortistatin B is a member of the class of cortistatins that is cortistatin A in which the hydrogen at the 16beta position has been replaced by a hydroxy group. It is a member of cortistatins, a diol and a secondary alcohol. It derives from a cortistatin A.
Wissenschaftliche Forschungsanwendungen
1. Anti-inflammatory and Immunomodulatory Effects
Cortistatin has demonstrated significant anti-inflammatory and immunomodulatory properties. In a study by González-Rey et al. (2006), cortistatin was found to reduce the production of inflammatory mediators by endotoxin-activated macrophages and protected against lethality in various murine models of endotoxemia. This indicates its potential as an immunomodulatory factor capable of deactivating inflammatory responses, potentially applicable in human septic shock treatment (González-Rey et al., 2006).
2. Therapeutic Potential in Neurological Disorders
Cortistatin's role in neurological disorders has been explored, particularly in multiple sclerosis. Souza-Moreira et al. (2013) found that cortistatin reduced the severity and incidence of experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, by reducing autoimmune and inflammatory responses. This suggests its potential therapeutic application in treating multiple sclerosis and other neuro-immune disorders (Souza-Moreira et al., 2013).
3. Application in Inflammatory Bowel Disease
Research by González-Rey et al. (2006) demonstrated cortistatin's therapeutic effectiveness in a murine model of colitis, suggesting its application in treating Crohn's disease and other Th1-mediated inflammatory diseases. Cortistatin was shown to down-regulate inflammatory and autoimmune responses, highlighting its potential as a multi-step therapeutic agent for inflammatory bowel diseases (González-Rey et al., 2006).
4. Potential in Cancer Therapy
Cortistatin has been investigated for its potential in cancer therapy. A study by Christy et al. (2021) using a network pharmacology approach identified cortistatin as a promising agent in cancer treatment, particularly noting its effects on various cancer-related pathways and targets. This research provides insights into developing new cancer therapy strategies using cortistatin (Christy et al., 2021).
5. Cardiovascular Protection
Cortistatin has been identified as a potential cardiovascular protective peptide. Liang et al. (2019) highlighted its role in reducing myocardial damage, inhibiting autoimmune myocarditis, and alleviating vascular smooth muscle cell proliferation, suggesting its applicability in preventing and treating cardiovascular diseases (Liang et al., 2019).
Eigenschaften
| 882976-96-7 | |
Molekularformel |
C30H36N2O4 |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
(1S,2R,4S,5S,6R,12R,13R,14S,16R)-14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-diene-4,12,13-triol |
InChI |
InChI=1S/C30H36N2O4/c1-28-8-6-20-13-21-26(34)27(35)22(32(2)3)15-29(21)9-10-30(20,36-29)24(28)14-23(33)25(28)18-5-4-17-7-11-31-16-19(17)12-18/h4-7,11-13,16,22-27,33-35H,8-10,14-15H2,1-3H3/t22-,23-,24+,25-,26+,27+,28-,29+,30+/m0/s1 |
InChI-Schlüssel |
UOILBRZCKBLNDS-KMWHWPCOSA-N |
Isomerische SMILES |
C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1C[C@@H]([C@@H]2C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O |
SMILES |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(C2C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O |
Kanonische SMILES |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(C2C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-2-(2-methylprop-1-enyl)-3H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B1249794.png)
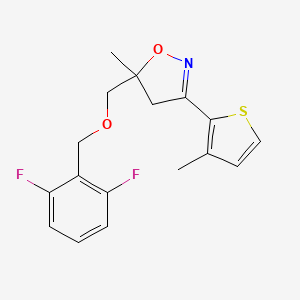
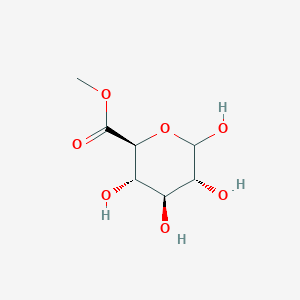


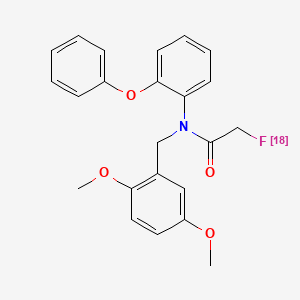
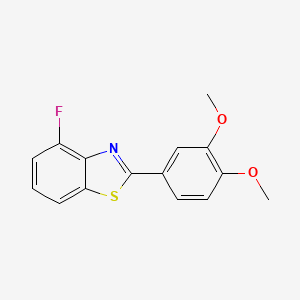
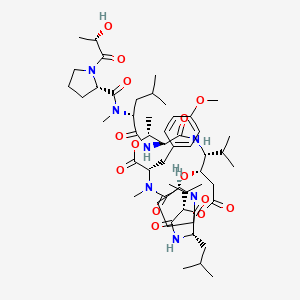


![1-[4-(1,3-Benzodioxol-5-yl)-4-methoxycyclohexyl]-4-[(3-methoxyphenyl)methyl]piperidine](/img/structure/B1249811.png)
![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1249812.png)

